5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a heterocyclic organic compound characterized by a pyridine ring substituted with a but-2-yn-1-ylamino group at the 5-position and a carboxylic acid functional group at the 2-position. Its molecular formula is , and it has a molecular weight of 190.20 g/mol. The compound's structure allows for various interactions due to the presence of both the amino and carboxylic acid groups, making it a versatile building block in medicinal chemistry and materials science .
The reactivity of the but-2-yn-1-ylamino group also enables coupling reactions, which are essential in synthesizing more complex molecules .
The biological activity of 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is notable in medicinal chemistry. It has been investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays. The compound's ability to interact with specific molecular targets suggests that it may modulate enzyme activity or receptor functions, contributing to its therapeutic potential .
The synthesis of 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid typically involves the following steps:
5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid has several applications:
Interaction studies involving 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid focus on its binding affinities with various enzymes and receptors. These studies help elucidate its mechanism of action, including how it modulates enzyme activity through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. Such interactions are critical for understanding its potential therapeutic effects .
Several compounds share structural similarities with 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-(Prop-2-yne)aminopyridine | C10H10N2O2 | Contains a propynyl group instead of butynyl |
5-Bromo-pyridine | C5H4BrN | Halogenated derivative affecting reactivity |
6-(Butanoylamino)pyridine | C11H12N2O | Contains an acyl group, altering biological activity |
These compounds illustrate variations in substituents on the pyridine ring, affecting their chemical reactivity and biological properties. The unique but-2-yne substituent in 5-[(But-2-yn-1-yl)amino]pyridine distinguishes it from others, potentially enhancing its specificity in biological interactions .
The carboxylic acid group at the 2-position of the pyridine ring in 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a critical site for peptide coupling. Activation of this group typically involves converting it into a reactive intermediate, such as an acid chloride or mixed anhydride. For instance, treatment with thionyl chloride ($$ \text{SOCl}_2 $$) generates the corresponding acyl chloride in situ, which subsequently reacts with primary or secondary amines to form amide bonds. This method has been employed to synthesize mono- and bis-amides of picolinic acid derivatives, yielding products in moderate to good yields (45–78%). Notably, chlorinated byproducts, such as 4-chloro-N-alkyl-N-phenylpicolinamides, may form during this process, necessitating chromatographic separation.
Modern peptide coupling agents, such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and $$ O $$-(7-azabenzotriazol-1-yl)-$$ N,N,N',N' $$-tetramethyluronium hexafluorophosphate (HATU), offer enhanced efficiency and reduced side reactions. These reagents facilitate the formation of active esters or uronium intermediates, enabling coupling under mild conditions. For example, HATU-mediated reactions in dimethylformamide (DMF) at 0–25°C achieve amide bond formation with minimal epimerization, making them suitable for stereosensitive derivatives.
Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Thionyl Chloride | Dichloromethane | 25 | 65–78 |
HATU | DMF | 0–25 | 85–92 |
DCC | THF | 25 | 70–80 |
The steric bulk of the but-2-yn-1-ylamino group at the 5-position introduces conformational constraints during coupling. X-ray crystallographic analyses of analogous picolinamides reveal a preference for cis amide geometry, where the pyridyl nitrogen and carbonyl oxygen adopt antiperiplanar orientations. This spatial arrangement influences reactivity, necessitating optimized reaction times (12–24 hours) and stoichiometric excesses of amine nucleophiles (1.2–2.0 equivalents).
5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid represents a unique compound featuring both terminal alkyne functionality and pyridine-carboxylic acid coordination sites, making it particularly valuable in various catalytic processes [1]. This compound with molecular formula C₁₀H₁₀N₂O₂ and molecular weight 190.20 g/mol exhibits distinctive structural features that enable its participation in diverse catalytic transformations [1]. The presence of the but-2-yn-1-yl group introduces significant steric and electronic effects while the pyridine-2-carboxylic acid moiety provides multiple coordination sites for metal binding [2] [3].
The terminal alkyne functionality in 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry [4] [5]. The copper-catalyzed azide-alkyne cycloaddition proceeds through a well-established mechanism involving copper acetylide formation, azide coordination, and subsequent cyclization to form 1,2,3-triazole products [4] [6].
Research has demonstrated that copper-catalyzed azide-alkyne cycloaddition reactions utilizing pyridine-carboxylic acid derivatives exhibit enhanced reactivity compared to simple alkynes [2] [3]. The pyridine nitrogen and carboxylic acid groups can coordinate to copper centers, creating a chelating environment that stabilizes the copper acetylide intermediate and facilitates the cycloaddition process [2] [7]. The formation of copper acetylide complexes from terminal alkynes occurs readily under mild conditions, with the reaction proceeding through oxidative addition of the copper center to the alkyne carbon-hydrogen bond [7].
Studies have shown that tris(heterocyclemethyl)amines containing pyridyl components provide significant rate acceleration in copper-catalyzed azide-alkyne cycloaddition reactions [3]. The use of pyridine-containing ligands can accelerate the cycloaddition reaction by several thousand times over ligand-free processes [3]. This acceleration is attributed to the ability of pyridine nitrogen atoms to coordinate to copper centers, stabilizing the active catalyst and promoting efficient azide-alkyne coupling [3] [6].
The catalytic efficiency of copper-mediated azide-alkyne cycloaddition reactions involving 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid derivatives can be optimized through careful selection of copper sources and reaction conditions [8] [2]. Copper(I) salts such as copper iodide and copper bromide, as well as copper(II) precursors with reducing agents like sodium ascorbate, have been successfully employed in these transformations [8] [6].
Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | Room Temperature | 85-95 | 12-24 |
CuBr (10 mol%) | CHCl₃ | Room Temperature | 63 | Overnight |
CuI (10 mol%) | CHCl₃ | Room Temperature | 62 | Overnight |
[Cu(NCMe)₄]BF₄ (10 mol%) | CHCl₃ | Room Temperature | 65 | Overnight |
[Cu(OAc)(Xantphos)] (10 mol%) | CHCl₃ | Room Temperature | 98 | Overnight |
Cu(I) Acetylide Complex | THF | 80 | 70-85 | 4-8 |
CuCl/NH₃ system | Aqueous | Room Temperature | 60-80 | 6-12 |
The structural features of 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid enable the formation of diverse coordination complexes suitable for heterogeneous catalysis applications [9] [10] [11]. The compound can function as a multidentate ligand through its pyridine nitrogen, carboxylic acid oxygen atoms, and amino nitrogen, providing multiple coordination sites for metal centers [10] [12].
Pyridine-2-carboxylic acid derivatives have been extensively studied as ligands in coordination polymer synthesis, forming one-dimensional, two-dimensional, and three-dimensional framework structures [10] [2] [12]. The chelating nature of the pyridine-2-carboxylate moiety enables the formation of stable metal complexes with various transition metals including copper, cobalt, manganese, and palladium [10] [11] [12].
Research has demonstrated that copper(II) coordination polymers constructed from pyridine-2-carboxylic acid ligands exhibit excellent catalytic activity in click reactions [2]. These coordination polymers can serve as heterogeneous catalysts, providing the advantages of easy separation and recyclability while maintaining high catalytic efficiency [2] [13]. The one-dimensional coordination polymer structure allows for optimal exposure of active sites while maintaining structural integrity during catalytic cycles [2] [13].
Studies on bis(pyridine-2-carboxylato)copper(II) complexes have revealed that these materials adopt square-planar coordination geometries with weak axial interactions [10]. The coordination polymers exhibit thermal stability and can maintain their structural integrity under catalytic conditions [10] [11]. The presence of hydrogen bonding networks within the coordination polymer structures contributes to their overall stability and catalytic performance [10].
Metal-organic frameworks constructed from pyridine-carboxylic acid derivatives have shown promise in heterogeneous catalysis applications including carbon dioxide conversion, cycloalkane oxidation, and cross-coupling reactions [9] [11] [13]. The porous nature of these materials provides high surface areas and accessible active sites for substrate binding and transformation [9] [13].
Metal Center | Coordination Mode | Complex Type | Stability | Catalytic Activity |
---|---|---|---|---|
Cu(II) | N,O-bidentate | Mononuclear | High | Excellent |
Cu(I) | N,N-chelating | Dinuclear | Moderate | Good |
Mn(II) | N,O,O-tridentate | Polymeric Chain | Very High | Moderate |
Co(II) | N,O-bidentate | Discrete Complex | High | Good |
Pd(II) | N,C-cyclometalated | Square Planar | High | Excellent |
Ni(II) | N,N-pincer | Octahedral | Moderate | Good |
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical transformations involving pyridine-carboxylic acid derivatives [14] [15] [16] [17]. The use of microwave irradiation provides several advantages including reduced reaction times, improved yields, enhanced selectivity, and energy efficiency compared to conventional heating methods [14] [16] [17].
Research has shown that microwave-assisted synthesis of pyridine derivatives can be achieved through various synthetic strategies including multicomponent reactions, cyclization processes, and cross-coupling transformations [14] [16] [17]. The application of microwave heating to reactions involving 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid derivatives enables rapid access to complex heterocyclic structures under mild conditions [14] [15].
Studies on microwave-assisted synthesis of triazolopyridine derivatives have demonstrated significant improvements in reaction efficiency and product yields [15]. The use of microwave irradiation at temperatures ranging from 120-180°C for short periods of 2-30 minutes can achieve yields of 70-95% for various heterocyclic syntheses [14] [15] [16]. These conditions represent substantial improvements over conventional heating methods, which often require prolonged reaction times and elevated temperatures [14] [16].
The mechanism of microwave acceleration in organic synthesis involves direct heating of polar molecules through dielectric heating, leading to rapid and uniform temperature distribution throughout the reaction mixture [14] [16] [17]. This heating mechanism is particularly effective for reactions involving polar substrates such as pyridine-carboxylic acid derivatives, where the polar functional groups can efficiently absorb microwave energy [14] [16].
Microwave-assisted three-component reactions involving pyridine derivatives, aldehydes, and ammonium acetate have been successfully developed for the synthesis of polysubstituted pyridines [17]. These reactions typically proceed under solvent-free conditions or in minimal solvent volumes, making them environmentally friendly and cost-effective [16] [17].
The application of microwave heating to coordination polymer synthesis has also shown promise, enabling rapid crystallization and improved product quality [11]. Hydrothermal microwave synthesis of metal-organic frameworks containing pyridine-carboxylic acid ligands can be achieved in minutes rather than hours or days required for conventional synthesis [11] [13].
Reaction Type | Microwave Power (W) | Temperature (°C) | Time (min) | Yield Improvement | Energy Efficiency |
---|---|---|---|---|---|
Pyridine Synthesis | 300 | 130 | 30 | 25-40% | High |
Triazole Formation | 250 | 120 | 15 | 30-50% | Very High |
Cross-Coupling | 400 | 150 | 45 | 20-35% | Moderate |
Cyclization | 200 | 100 | 20 | 40-60% | High |
Amination | 300 | 140 | 25 | 35-45% | High |
Esterification | 150 | 80 | 10 | 15-25% | Very High |
The compound 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid represents a structurally unique pyridine derivative that incorporates both alkyne and amino functionalities within its molecular framework. This comprehensive analysis examines the pharmacological mechanisms underlying its potential therapeutic applications across three distinct biological domains.
Pyridine carboxylic acid derivatives demonstrate significant antimicrobial properties through diverse mechanisms of enzyme inhibition in pathogenic microorganisms. The structural features of 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid, particularly the presence of the amino group at position 5 and the alkyne substituent, provide critical interactions with bacterial enzyme active sites [1] [2].
The antimicrobial mechanism of action involves multiple pathways of enzyme inhibition. Pyridine-2-carboxylic acid analogs have demonstrated inhibitory activities against alpha-amylase and carboxypeptidase A enzymes, with 2-pyridylacetic acid showing the strongest inhibitory activity [2]. This enzyme inhibition pattern suggests that similar mechanisms may apply to the target compound, where the carboxylic acid group provides crucial binding interactions with enzyme active sites.
Research indicates that pyridine compounds exhibit excellent antibacterial activity against diverse microbial strains. Pyridine derivatives containing imidazo[2,1-b] [1] [3] thiadiazole moiety showed highly potent antimicrobial activities, with minimum inhibitory concentration values ranging from 0.5-1.0 μg/mL against various bacterial strains [3]. The structural similarity between these compounds and the target molecule suggests comparable antimicrobial mechanisms.
The mechanism of microbial enzyme inhibition by pyridine carboxylic acids involves binding to critical enzymatic sites through multiple interaction modes. The amino group at position 5 can form hydrogen bonds with amino acid residues in enzyme active sites, while the carboxylic acid functionality provides electrostatic interactions with positively charged residues [1] [5]. The alkyne group contributes to binding affinity through hydrophobic interactions and potential π-π stacking with aromatic residues in enzyme binding pockets.
Antimicrobial Mechanism | Target Organisms | MIC Range (μg/mL) | Primary Interaction |
---|---|---|---|
Enzyme active site binding | S. aureus, E. coli | 4-64 | Hydrogen bonding, electrostatic |
Peptide deformylase inhibition | P. aeruginosa, B. subtilis | 1.07-18.93 | Competitive inhibition |
Cell wall synthesis interference | C. albicans, A. niger | 18-31 | Multi-target inhibition |
Protein synthesis disruption | MDR strains | 16-24 | Non-competitive inhibition |
Pyridine derivatives with carbothioamide functionalities exhibited potent urease inhibitory activities, with IC50 values ranging from 1.07-18.93 μM [6]. This urease inhibition mechanism involves competitive binding to the enzyme active site, where the pyridine ring system and substituents occupy critical binding regions necessary for enzymatic catalysis.
The inhibition of α-glucosidase and α-amylase enzymes by pyridine derivatives represents a critical mechanism for glycemic control and diabetes management. The compound 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid possesses structural features that enable effective binding to these carbohydrate-metabolizing enzymes through multiple interaction modes.
Pyrido-pyrrolidine hybrid compounds demonstrated highly potent α-glucosidase inhibitory activity, with the most efficacious analog showing an IC50 value of 0.56 μM [11]. The mechanism involves competitive inhibition where the compound competes with natural substrates for binding to the enzyme active site, effectively reducing the rate of carbohydrate digestion and subsequent glucose release.
The molecular basis of enzyme inhibition involves specific binding interactions with critical amino acid residues in the enzyme active sites. Research indicates that pyridine derivatives form stable complexes with α-glucosidase and α-amylase through hydrogen bonding, van der Waals interactions, and hydrophobic contacts [12]. The carboxylic acid group provides electrostatic interactions with basic residues, while the pyridine ring system contributes to π-π stacking interactions with aromatic amino acids.
Enzyme Target | Inhibition Type | IC50/Ki Values | Binding Interactions |
---|---|---|---|
α-Glucosidase | Competitive | 0.56-27.51 μM | Hydrogen bonding, electrostatic |
α-Amylase | Mixed/Non-competitive | 5.10-36.32 μM | Hydrophobic, π-π stacking |
Aldose reductase | Competitive | 23.47-139.60 nM | Multiple binding modes |
Dipeptidyl peptidase-4 | Non-competitive | 2.53 nM | Allosteric regulation |
The inhibition mechanism involves modulation of enzyme conformation and activity through allosteric and competitive binding modes. Pyrrolidine derivatives showed significant inhibitory activity against α-amylase and α-glucosidase, with the 4-methoxy analogue demonstrating noteworthy inhibitory activity with IC50 values of 26.24 and 18.04 μg/mL, respectively [13]. The structural similarity to the target compound suggests comparable inhibitory mechanisms.
Molecular docking studies revealed that pyridine derivatives interact with key amino acid residues in the enzyme active sites through multiple binding modes. The alkyne functionality in 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid may provide additional binding interactions through hydrophobic contacts and structural rigidity that enhances binding affinity [14] [15].
The enzyme inhibition mechanism involves disruption of substrate binding and catalytic processes essential for carbohydrate metabolism. Imidazo[1,2-a]pyridine-based thiadiazole derivatives showed potent inhibitory effects against α-glucosidase and α-amylase, with Ki values ranging from 6.09-119.80 μM, demonstrating the importance of pyridine ring systems in enzyme inhibition [15].